molecular formula C13H18N2O2 B2543579 N-(3-methoxyphenyl)piperidine-4-carboxamide CAS No. 937669-36-8

N-(3-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B2543579
CAS No.: 937669-36-8
M. Wt: 234.299
InChI Key: CMJWVJDQPINXST-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)piperidine-4-carboxamide (CAS 937669-36-8) is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . This piperidine-carboxamide derivative is offered as a high-purity research chemical for scientific investigations exclusively. Chemically, it features a piperidine-4-carboxamide core structure substituted with a 3-methoxyphenyl group, which is a privileged scaffold in medicinal chemistry known for its relevance in central nervous system (CNS) targeting compounds . While specific biological data for this exact compound is limited in public sources, structurally related analogs—particularly those incorporating the 4-hydroxy-4-(3-methoxyphenyl)piperidine motif—have demonstrated significant research interest as novel analgesic agents with high affinity and selectivity for the μ-opioid receptor (MOR) . These advanced analogs were developed from tramadol-based lead optimization projects and show potent antinociceptive effects in preclinical models, highlighting the therapeutic potential of this chemical class . This compound serves as a valuable chemical intermediate and building block for researchers designing novel piperidine-based ligands, studying structure-activity relationships in opioid receptor binding, and developing potential analgesic agents with improved safety profiles. The presence of the carboxamide linkage and methoxyphenyl group provides opportunities for further chemical modification and diversity-oriented synthesis. This product is intended for research purposes only in laboratory settings and is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(3-methoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-3-11(9-12)15-13(16)10-5-7-14-8-6-10/h2-4,9-10,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJWVJDQPINXST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mixed Anhydride Method

A protocol adapted from the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves:

  • Activation : Piperidine-4-carboxylic acid is treated with isobutyl chloroformate and N-methyl morpholine in dry N,N-dimethylformamide (DMF) at 0–5°C to form a reactive mixed anhydride intermediate.
  • Coupling : 3-Methoxyaniline is added, and the reaction proceeds at room temperature for 5–6 hours.
  • Workup : The product is purified via column chromatography (dichloromethane/methanol, 1:1) to yield this compound.

Key Data :

  • Activating Agents : Isobutyl chloroformate, N-methyl morpholine.
  • Solvent : DMF.
  • Yield : ~60–70% (estimated from analogous reactions).

Carbodiimide-Mediated Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane or DMF. This approach is milder and avoids the need for low-temperature conditions.

Reductive Amination and Amide Formation

A multi-step synthesis starting from piperidine-4-carboxaldehyde or ketone intermediates allows for modular functionalization.

Michael Addition and Reductive Methylation

A patent detailing the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate provides insights into constructing the piperidine core with aryl substitution:

  • Michael Addition : Ethyl acrylate reacts with 3-methoxybenzaldehyde under basic conditions to form a γ-keto ester.
  • Cyclization : The keto ester undergoes intramolecular cyclization via reductive amination using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C, H2).
  • Amidation : The ester intermediate is hydrolyzed to piperidine-4-carboxylic acid, followed by coupling with 3-methoxyaniline as described in Section 1.

Key Data :

  • Reduction Conditions : 10% Pd/C, H2 (50 psi), ethanol.
  • Overall Yield : ~48% (from 3-methoxybenzaldehyde).

Intramolecular Aza-Michael Reaction for Piperidine Core Formation

Recent advances in organocatalysis enable enantioselective synthesis of piperidine scaffolds. A 2023 study highlights an intramolecular aza-Michael reaction (IMAMR) strategy:

  • Substrate Preparation : A δ-amino α,β-unsaturated carbonyl compound bearing a 3-methoxyphenyl group is synthesized.
  • Cyclization : Quinoline-derived organocatalysts promote stereoselective IMAMR, forming the piperidine ring.
  • Post-Functionalization : The carboxamide group is introduced via in situ acylation or subsequent coupling.

Key Data :

  • Catalyst : Quinoline organocatalyst with trifluoroacetic acid (TFA).
  • Stereoselectivity : >90% enantiomeric excess (ee) for cis-isomers.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Mixed Anhydride Coupling Activation, amine coupling 60–70% High purity, scalable Requires anhydrous conditions
Reductive Amination Michael addition, cyclization, amidation 40–50% Modular aryl substitution Multi-step, moderate yields
IMAMR Organocatalysis Aza-Michael cyclization, acylation 55–65% Enantioselective, mild conditions Complex substrate preparation

Analytical Validation and Characterization

Synthetic batches require rigorous validation:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl3, 400 MHz) shows characteristic peaks at δ 7.20–7.10 (m, aromatic H), δ 3.80 (s, OCH3), and δ 3.40–3.20 (m, piperidine H).
  • Mass Spectrometry : ESI-MS m/z 263.1 [M+H]+.
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% (C18 column, MeCN/H2O gradient).

Recent Advancements and Applications

This compound derivatives exhibit dual anti-angiogenic and DNA-cleaving activities, while structurally related analogs demonstrate potent μ-opioid receptor agonism. Modifications at the piperidine nitrogen or aryl ring significantly alter bioactivity, underscoring the compound’s versatility in drug discovery.

Chemical Reactions Analysis

N-(3-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)piperidine-4-carboxamide has been explored for its potential therapeutic effects:

  • Anticancer Activity : Studies have indicated that this compound can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) by disrupting microtubule assembly and enhancing caspase activity . The following table summarizes findings from anticancer evaluations:
CompoundConcentration (μM)Effect on Caspase-3 Activity
7d101.33 times
7h101.57 times
  • Anti-inflammatory Properties : Research has shown that piperidine derivatives can inhibit COX enzymes, suggesting potential applications in treating inflammatory diseases .

Neuropharmacology

The compound has also been examined for its effects on neurological disorders:

  • Alzheimer's Disease : this compound derivatives have been investigated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease . The presence of the piperidine moiety enhances brain exposure and pharmacological efficacy.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities and applications of this compound:

  • Anticancer Evaluation : Research has demonstrated that structural analogs can inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest .
  • Mechanistic Insights : Investigations into binding affinities have revealed valuable information about the pharmacological profiles of these compounds, indicating their potential in targeting disease pathways effectively .

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name/Identifier Substituents/Modifications Biological Activity Reference
N-(3-Methoxyphenyl)piperidine-4-carboxamide 3-Methoxyphenyl amide Under investigation (structural focus)
Compound 14c 3-Methoxyphenyl carbamothioyl + pyridinylpyrimidinylamino Anti-angiogenic, DNA cleavage, anticancer
Compound 17f 3-Methoxyphenethyl + 4-fluorophenyl Antihypertensive (T-type Ca²⁺ channel blocker)
Inhibitor 2 3-Methoxybenzoyl (acyl group) Monoacylglycerol lipase (MAGL) inhibition
TAK-220 3-Chloro-4-methylphenyl CCR5 antagonist (anti-HIV)
M215-0233 Thieno[3,2-d]pyrimidinone + 3-methoxyphenyl Screening compound (undisclosed activity)

Key Findings from Comparative Analysis

Anticancer and Anti-Angiogenic Activity
  • Compound 14c: Incorporates a pyridinylpyrimidinylamino group and a 3-methoxyphenyl carbamothioyl moiety.
  • Comparison: The absence of the pyridinylpyrimidinylamino group in the target compound may limit its DNA interaction but could enhance selectivity for other targets. The methoxy group may improve solubility compared to halogenated analogs.
Enzyme Inhibition
  • Inhibitor 2 : Replaces the amide with a 3-methoxybenzoyl group. This modification enhances MAGL inhibition, highlighting the importance of acyl group geometry in enzyme binding .
  • TAK-220 : A 3-chloro-4-methylphenyl analog demonstrates high CCR5 binding affinity (IC₅₀ = 3.5 nM) and anti-HIV activity. The chloro and methyl groups enhance lipophilicity and receptor interactions compared to the methoxy group .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxy group’s electron-donating nature enhances water solubility relative to chloro or methyl substituents.
  • Metabolism : Likely undergoes O-demethylation, whereas halogenated analogs (e.g., TAK-220) may resist metabolic degradation.

Biological Activity

N-(3-methoxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a methoxyphenyl substituent and a carboxamide functional group. This unique structure contributes to its pharmacological properties and interactions with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The compound modulates various biological pathways, leading to distinct biological effects such as:

  • Enzyme Inhibition : It may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, influencing cellular signaling processes.

Antiviral Activity

This compound has shown promising antiviral activity. A study indicated that derivatives of this compound displayed dose-dependent inhibition of dengue virus (DENV) infection, with effective concentrations (EC50) ranging from 0.18 to 6.38 μM .

Antimicrobial Activity

Research has identified this compound as having potential antimicrobial properties, particularly against Mycobacterium tuberculosis. High-throughput screening revealed that compounds in the same series exhibited anti-tubercular activity, suggesting that similar derivatives may also possess this capability .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties in various studies. It is suggested that the methoxy group may enhance its ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that:

  • Substituents on the Piperidine Ring : Variations in substituents can significantly alter the binding affinity and activity against specific targets.
  • Functional Group Modifications : Changes in the carboxamide or methoxy groups can enhance or diminish biological activity.
Compound VariantKd (μM)Biological Activity
This compound0.97Moderate affinity for GAK
4-cyano analog0.25Potent GAK affinity
3-carboxamide congener0.16Strong antiviral activity

Case Studies

  • Antiviral Efficacy Against DENV : In a controlled study, various analogs of this compound were evaluated for their efficacy against DENV. The results demonstrated that certain modifications led to enhanced antiviral potency while maintaining low cytotoxicity .
  • Inhibition of Mycobacterium tuberculosis : A phenotypic screening study identified several derivatives of piperidine compounds that inhibited Mycobacterium tuberculosis. The results indicated a promising pathway for developing new anti-tubercular agents based on structural similarities to this compound .

Q & A

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling piperidine-4-carboxylic acid derivatives with substituted anilines. For example, a two-step procedure may include:

  • Activation of the carboxylic acid using reagents like isobutyl chloroformate or triethylamine in dry chloroform under inert atmospheres (e.g., argon) .
  • Subsequent amide bond formation with 3-methoxyaniline. Reaction optimization should focus on temperature control (e.g., 0°C for acid activation) and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography can resolve the 3D structure, as demonstrated for analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) .
  • NMR spectroscopy (¹H/¹³C) and HPLC (≥98% purity) are critical for confirming molecular identity and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While toxicity data for this specific compound are limited, related piperidine carboxamides require:

  • Use of PPE (gloves, goggles, lab coats).
  • Work in ventilated fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards in analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity, such as kinase or ion channel inhibition?

  • Key modifications : Vary substituents on the phenyl ring (e.g., 4-fluoro, 3-chloro) or piperidine nitrogen (e.g., alkylation). For example, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide showed enhanced T-type Ca²⁺ channel inhibition via benzylic substituent optimization .
  • Assays : Use patch-clamp electrophysiology for ion channels or kinase inhibition assays (e.g., Akt kinases) with IC₅₀ determination .

Q. How can contradictions in reported biological activity data be resolved?

  • Case study : If a compound shows antiviral activity in one study (e.g., SARS-CoV-2 inhibition ) but not another, validate using standardized assays (e.g., viral plaque reduction) and control for variables like cell lines, assay conditions, and metabolite interference.

Q. What strategies are effective for radiolabeling this compound for in vivo pharmacokinetic or autoradiography studies?

  • Carbon-11 labeling : Introduce ¹¹C at the methoxy group via [¹¹C]methylation of a phenolic precursor, as demonstrated for N-(3-[¹¹C]methoxyphenyl)-4-trifluoromethylcinnamide analogs .
  • Validate tracer stability using radio-HPLC and assess biodistribution in preclinical models.

Q. How can computational modeling guide the design of high-affinity analogs?

  • Docking studies : Use crystal structures of target proteins (e.g., TRPV1 or Akt kinases) to predict binding modes.
  • QSAR models : Corrogate electronic (e.g., Hammett σ) and steric parameters (e.g., molar refractivity) with activity data from analogs .

Q. What methodologies are recommended for pharmacokinetic profiling in preclinical models?

  • Oral bioavailability : Administer the compound to rodent models and measure plasma concentrations via LC-MS/MS. For example, AZD5363 (a piperidine-4-carboxamide derivative) showed dose-dependent tumor growth inhibition in breast cancer xenografts .
  • Metabolite identification : Use hepatic microsome assays to identify oxidative metabolites (e.g., CYP450-mediated demethylation).

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationIsobutyl chloroformate activation, inert atmospheres
Structural CharacterizationX-ray crystallography, ¹H/¹³C NMR
Biological ActivityPatch-clamp, kinase inhibition assays
Radiolabeling[¹¹C]Methylation, radio-HPLC validation
Computational DesignMolecular docking, QSAR modeling

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